molecular formula C18H19N5OS B2695495 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine CAS No. 2034478-99-2

4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine

Cat. No.: B2695495
CAS No.: 2034478-99-2
M. Wt: 353.44
InChI Key: AIGMNSWSCULGTH-UHFFFAOYSA-N
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Description

4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine is a complex organic compound featuring a triazole ring, a pyrrole ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the cycloaddition .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Its triazole ring can mimic natural substrates, making it useful in biochemical assays .

Medicine

In medicine, this compound is being investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues, while the thiomorpholine moiety can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar triazole and pyrrole rings but lacks the thiomorpholine moiety.

    1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-methanol: Similar structure but with a hydroxyl group instead of the thiomorpholine moiety.

Uniqueness

The uniqueness of 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine lies in its combination of the triazole, pyrrole, and thiomorpholine groups. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities and industrial applications.

Properties

IUPAC Name

(1-benzyl-5-pyrrol-1-yltriazol-4-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-18(22-10-12-25-13-11-22)16-17(21-8-4-5-9-21)23(20-19-16)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGMNSWSCULGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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